molecular formula C13H19NO3S B11170023 2-methoxy-N-(3-methoxypropyl)-4-(methylsulfanyl)benzamide

2-methoxy-N-(3-methoxypropyl)-4-(methylsulfanyl)benzamide

Cat. No.: B11170023
M. Wt: 269.36 g/mol
InChI Key: YDHSFDKAKVAXHP-UHFFFAOYSA-N
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Description

2-Methoxy-N-(3-methoxypropyl)-4-(methylsulfanyl)benzamide is an organic compound with a complex structure that includes methoxy, methoxypropyl, and methylsulfanyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-methoxypropyl)-4-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to start with a benzamide derivative, which undergoes a series of functional group transformations to introduce the methoxy, methoxypropyl, and methylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial methods often focus on optimizing reaction conditions to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(3-methoxypropyl)-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce primary or secondary amines.

Scientific Research Applications

2-Methoxy-N-(3-methoxypropyl)-4-(methylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-methoxypropyl)-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The methoxy and methylsulfanyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-(3-methoxypropyl)-4-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

2-methoxy-N-(3-methoxypropyl)-4-methylsulfanylbenzamide

InChI

InChI=1S/C13H19NO3S/c1-16-8-4-7-14-13(15)11-6-5-10(18-3)9-12(11)17-2/h5-6,9H,4,7-8H2,1-3H3,(H,14,15)

InChI Key

YDHSFDKAKVAXHP-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(C=C(C=C1)SC)OC

Origin of Product

United States

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